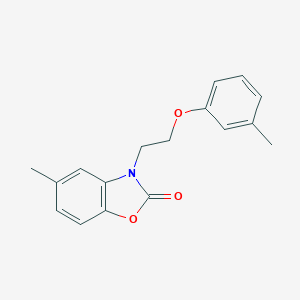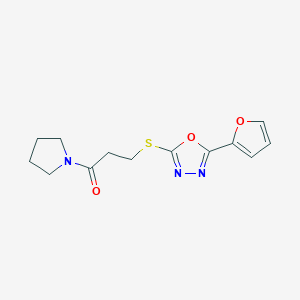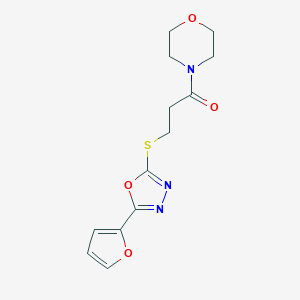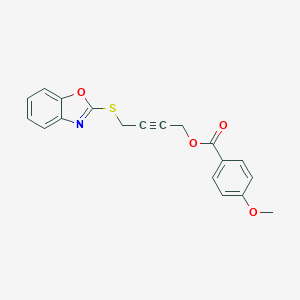
5-Methyl-3-(2-m-tolyloxy-ethyl)-3H-benzooxazol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methyl-3-(2-m-tolyloxy-ethyl)-3H-benzooxazol-2-one, also known as MTOB, is a small molecule inhibitor that has been widely used in scientific research. MTOB is a benzoxazole derivative that has shown promising results in various studies due to its unique structure and mechanism of action.
Mechanism of Action
5-Methyl-3-(2-m-tolyloxy-ethyl)-3H-benzooxazol-2-one inhibits the activity of NOX4 by binding to its active site and preventing the transfer of electrons from NADPH to oxygen. This results in a decrease in the production of ROS, which can lead to a reduction in inflammation and oxidative stress. 5-Methyl-3-(2-m-tolyloxy-ethyl)-3H-benzooxazol-2-one has also been shown to induce apoptosis in cancer cells by activating the mitochondrial pathway.
Biochemical and Physiological Effects
5-Methyl-3-(2-m-tolyloxy-ethyl)-3H-benzooxazol-2-one has been shown to have various biochemical and physiological effects in different cell types. In cancer cells, 5-Methyl-3-(2-m-tolyloxy-ethyl)-3H-benzooxazol-2-one has been shown to induce apoptosis and reduce cell proliferation. In endothelial cells, 5-Methyl-3-(2-m-tolyloxy-ethyl)-3H-benzooxazol-2-one has been shown to inhibit angiogenesis, which is the process of forming new blood vessels. In macrophages, 5-Methyl-3-(2-m-tolyloxy-ethyl)-3H-benzooxazol-2-one has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
5-Methyl-3-(2-m-tolyloxy-ethyl)-3H-benzooxazol-2-one has several advantages for lab experiments, including its high potency, selectivity, and stability. 5-Methyl-3-(2-m-tolyloxy-ethyl)-3H-benzooxazol-2-one is also relatively easy to synthesize and can be obtained in high purity. However, one limitation of 5-Methyl-3-(2-m-tolyloxy-ethyl)-3H-benzooxazol-2-one is that it can be toxic to cells at high concentrations. Therefore, careful optimization of the concentration and duration of treatment is required for each experiment.
Future Directions
There are several future directions for the research and development of 5-Methyl-3-(2-m-tolyloxy-ethyl)-3H-benzooxazol-2-one. One direction is to investigate the potential of 5-Methyl-3-(2-m-tolyloxy-ethyl)-3H-benzooxazol-2-one as a therapeutic agent for various diseases, including cancer and cardiovascular diseases. Another direction is to explore the use of 5-Methyl-3-(2-m-tolyloxy-ethyl)-3H-benzooxazol-2-one in combination with other drugs to enhance its efficacy. Finally, further studies are needed to elucidate the precise mechanism of action of 5-Methyl-3-(2-m-tolyloxy-ethyl)-3H-benzooxazol-2-one and its effects on different cell types and tissues.
Synthesis Methods
The synthesis of 5-Methyl-3-(2-m-tolyloxy-ethyl)-3H-benzooxazol-2-one involves the reaction of 5-methyl-2-aminobenzoxazole with 2-m-tolylacetic acid in the presence of a coupling agent. The reaction is carried out under specific conditions, and the resulting product is purified using column chromatography. The yield of 5-Methyl-3-(2-m-tolyloxy-ethyl)-3H-benzooxazol-2-one is typically around 50%, and the purity can be increased by recrystallization.
Scientific Research Applications
5-Methyl-3-(2-m-tolyloxy-ethyl)-3H-benzooxazol-2-one has been widely used in scientific research due to its ability to inhibit the activity of NADPH oxidase 4 (NOX4). NOX4 is an enzyme that is involved in the production of reactive oxygen species (ROS) in cells. ROS are known to play a role in various physiological and pathological processes, including inflammation, cancer, and cardiovascular diseases. 5-Methyl-3-(2-m-tolyloxy-ethyl)-3H-benzooxazol-2-one has been shown to inhibit the activity of NOX4 and reduce the production of ROS, which makes it a promising candidate for the treatment of various diseases.
properties
Molecular Formula |
C17H17NO3 |
|---|---|
Molecular Weight |
283.32 g/mol |
IUPAC Name |
5-methyl-3-[2-(3-methylphenoxy)ethyl]-1,3-benzoxazol-2-one |
InChI |
InChI=1S/C17H17NO3/c1-12-4-3-5-14(10-12)20-9-8-18-15-11-13(2)6-7-16(15)21-17(18)19/h3-7,10-11H,8-9H2,1-2H3 |
InChI Key |
GOOOBHXQTUNPIF-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)OCCN2C3=C(C=CC(=C3)C)OC2=O |
Canonical SMILES |
CC1=CC(=CC=C1)OCCN2C3=C(C=CC(=C3)C)OC2=O |
solubility |
3.8 [ug/mL] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{[5-(2-Furyl)-1,3,4-oxadiazol-2-yl]thio}-1-(4-phenoxyphenyl)ethanone](/img/structure/B285665.png)
![N-(tert-butyl)-3-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}propanamide](/img/structure/B285667.png)
![3-{[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(naphthalen-1-yl)propanamide](/img/structure/B285669.png)
![3-(5-Furan-2-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-N-p-tolyl-propionamide](/img/structure/B285670.png)


![N-ethyl-3-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}propanamide](/img/structure/B285676.png)
![4-[(5-Pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]but-2-yn-1-ol](/img/structure/B285681.png)
![4-[(5-Phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]but-2-ynyl 3-chloro-1-benzothiophene-2-carboxylate](/img/structure/B285682.png)


![4-{[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}but-2-ynyl 3-chloro-1-benzothiophene-2-carboxylate](/img/structure/B285693.png)
![2-[(1,1-Dioxido-1-benzothiophen-3-yl)sulfanyl]-5-(4-methylphenyl)-1,3,4-oxadiazole](/img/structure/B285695.png)
![1-(4-fluorophenyl)-2-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]ethanone](/img/structure/B285697.png)